molecular formula C19H18N2O2S B2594468 N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide CAS No. 898451-98-4

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide

Cat. No. B2594468
CAS RN: 898451-98-4
M. Wt: 338.43
InChI Key: JINOMGXVOBBGIC-UHFFFAOYSA-N
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Description

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide, also known as ITE, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. ITE belongs to a class of compounds known as aryl hydrocarbon receptor (AhR) agonists, which have been shown to have anti-inflammatory and anti-cancer properties.

Scientific Research Applications

Synthesis and Reactivity

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide and its analogs have been a focal point in synthetic chemistry, particularly in the synthesis of heterocyclic compounds. For instance, N-(1-Naphthyl)furan-2-carboxamide and N-(Quinolin-6-yl)furan-2-carboxamide, compounds sharing a similar structure, have been synthesized and subjected to various electrophilic substitution reactions such as nitration, bromination, formylation, and acylation. These reactions are fundamental in the synthesis of complex molecules with potential applications in pharmaceuticals and materials science (Aleksandrov & El’chaninov, 2017) (El’chaninov & Aleksandrov, 2017).

Antimicrobial and Anticancer Activity

Various furan-carboxamide derivatives have been synthesized and investigated for their biological activities. For example, furan-carboxamide derivatives exhibited potent inhibitory activity against lethal H5N1 influenza A viruses. Structural activity relationship studies indicated that certain substitutions on the furan or thiophene moiety significantly influence anti-influenza activity (Yu et al., 2017). Furthermore, N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives were designed and synthesized as epidemal growth factor receptor inhibitors and anticancer agents, displaying potent activity against several cancer cell lines (Z. Lan et al., 2017).

Antibacterial and Antifungal Properties

The compound has been investigated for its antibacterial and antifungal properties. For instance, a study demonstrated the synthesis of N-(4-bromophenyl)furan-2-carboxamide and its analogs, which showed significant in vitro antibacterial activities against clinically isolated drug-resistant bacteria. Docking studies and molecular dynamics simulations further validated the active site and molecular interaction stability, highlighting its potential in combating resistant bacterial strains (Siddiqa et al., 2022).

Molecular Docking and In Silico Studies

The compound and its derivatives have been subjects of extensive molecular docking and in silico studies to predict their biological activities. For example, a furan-2-carboxamide-bearing thiazole compound was synthesized and evaluated for antimicrobial activity. The structure was analyzed using X-ray diffraction, and in silico docking studies were conducted to evaluate its potential pharmacological applications, demonstrating good antimicrobial activity against tested microorganisms (Cakmak et al., 2022).

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c22-19(17-7-3-11-23-17)20-13-16(18-8-4-12-24-18)21-10-9-14-5-1-2-6-15(14)21/h1-8,11-12,16H,9-10,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINOMGXVOBBGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=CO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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